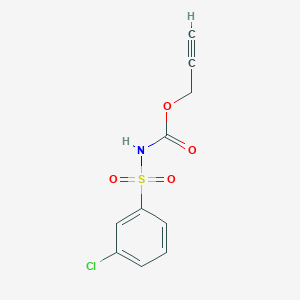
Prop-2-yn-1-yl (3-chlorobenzene-1-sulfonyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-yn-1-yl (3-chlorobenzene-1-sulfonyl)carbamate is a chemical compound known for its unique structure and reactivity It consists of a prop-2-yn-1-yl group attached to a carbamate moiety, which is further connected to a 3-chlorobenzene-1-sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl (3-chlorobenzene-1-sulfonyl)carbamate typically involves the reaction of prop-2-yn-1-yl carbamate with 3-chlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl (3-chlorobenzene-1-sulfonyl)carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted carbamates .
Scientific Research Applications
Prop-2-yn-1-yl (3-chlorobenzene-1-sulfonyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification due to its reactive sulfonyl group.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl (3-chlorobenzene-1-sulfonyl)carbamate involves its interaction with molecular targets through its reactive sulfonyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The pathways involved include nucleophilic attack on the sulfonyl group, leading to the formation of stable covalent adducts .
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-yl carbamate: Lacks the sulfonyl group, making it less reactive in certain types of reactions.
3-chlorobenzenesulfonyl chloride: Contains the sulfonyl group but lacks the carbamate moiety, limiting its applications in biological systems.
N-alkyl-N-(prop-2-yn-1-yl)anilines: Similar in structure but with different functional groups, leading to different reactivity and applications.
Uniqueness
Prop-2-yn-1-yl (3-chlorobenzene-1-sulfonyl)carbamate is unique due to the combination of its reactive sulfonyl group and the carbamate moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
63924-87-8 |
|---|---|
Molecular Formula |
C10H8ClNO4S |
Molecular Weight |
273.69 g/mol |
IUPAC Name |
prop-2-ynyl N-(3-chlorophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C10H8ClNO4S/c1-2-6-16-10(13)12-17(14,15)9-5-3-4-8(11)7-9/h1,3-5,7H,6H2,(H,12,13) |
InChI Key |
CUQAQEXHQUMVHB-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)NS(=O)(=O)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















